N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide
Description
N-(3-(7-(3-Bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a 3-bromophenyl group at position 7, a phenyl group at position 5, and an acetamide moiety at the N-position. This scaffold is of significant interest in medicinal chemistry due to the pharmacological versatility of triazolo-pyrimidine derivatives, which exhibit activities ranging from antiviral to enzyme inhibition . The bromine substituent likely enhances lipophilicity and binding affinity compared to non-halogenated analogs, making it a candidate for targeting hydrophobic enzyme pockets .
Properties
IUPAC Name |
N-[3-[7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c1-12(26)23-16-7-3-4-13(9-16)17-10-18(14-5-2-6-15(20)8-14)25-19(24-17)21-11-22-25/h2-11,18H,1H3,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAGSCLLNYGFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazolo-pyrimidine framework with a bromophenyl substituent. The presence of these heterocycles is known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Similar compounds in the triazolo[1,5-a]pyrimidine class have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression .
- ERK Signaling Pathway : Research indicates that related triazolo derivatives can inhibit the ERK signaling pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines such as MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). For example, one study reported IC50 values for related compounds ranging from 0.53 μM to 9.58 μM across different cell lines .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazole derivatives have been studied for their antibacterial and antifungal activities:
- Antibacterial Studies : Related triazole compounds have shown promising antibacterial effects against various pathogens. For instance, some derivatives exhibited significant inhibition against standard bacterial strains compared to conventional antibiotics like chloramphenicol .
Case Studies and Research Findings
Several studies highlight the biological activities of triazolo[1,5-a]pyrimidine derivatives:
- Study on Antiproliferative Effects : A study synthesized a series of triazolo derivatives and evaluated their antiproliferative effects on human cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics .
- Mechanistic Insights : Another research article explored the mechanisms by which these compounds induce apoptosis and cell cycle arrest in cancer cells. The findings suggested that these effects are mediated through the modulation of key signaling pathways involved in cell survival and proliferation .
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various research applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have shown that it can induce apoptosis in cancer cell lines.
- Enzyme Inhibition : Molecular docking studies suggest potential interactions with enzymes involved in inflammatory responses.
Antimicrobial Research
N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide has been tested for its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus.
| Biological Activity | Tested Strain | Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | MIC: 4–16 µg/mL | [PubChem] |
| Antimicrobial | S. aureus | MIC: 4–16 µg/mL | [PubChem] |
Case Study : A study evaluated the antimicrobial efficacy of various derivatives against clinical isolates of E. coli and S. aureus. The findings suggested that structural modifications could enhance antimicrobial activity.
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell growth and induce apoptosis.
Case Study : Research focused on the effects of the compound on various cancer cell lines revealed that it could activate caspase pathways leading to apoptosis, highlighting its potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
Molecular docking studies have indicated that this compound interacts with phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes.
| Biological Activity | Target Enzyme | Binding Affinity |
|---|---|---|
| Enzyme Inhibition | PLA2 | Strong binding |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The 3-bromophenyl group facilitates palladium-catalyzed cross-coupling reactions. For example, under Suzuki conditions, this compound reacts with arylboronic acids to form biaryl derivatives.
This reaction is critical for diversifying the aryl substituent at the 7-position, enabling pharmacological optimization .
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom undergoes substitution with nucleophiles under basic conditions.
| Nucleophile | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| NaN₃ | DMF, 120°C, 8 h | 65% | 3-Azidophenyl-substituted derivative | |
| Morpholine | CuI, K₂CO₃, DMSO, 100°C, 12 h | 58% | 3-Morpholinophenyl analog |
The electron-withdrawing triazolopyrimidine core activates the bromine for SNAr, particularly with amines and azides .
Functionalization of the Acetamide Group
The acetamide moiety undergoes hydrolysis and alkylation:
Hydrolysis to Carboxylic Acid
| Conditions | Catalyst | Yield | Product | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 6 h | – | 92% | N-(3-(7-(3-Bromophenyl)-triazolopyrimidinyl)phenyl)acetic acid | |
| NaOH (aq), EtOH, 80°C, 4 h | – | 85% | Sodium salt of the carboxylic acid |
N-Alkylation
| Alkylating Agent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Ethyl iodide | NaH, DMF, 0°C → RT, 3 h | 78% | N-Ethylacetamide derivative | |
| Benzyl bromide | K₂CO₃, DMSO, 60°C, 6 h | 68% | N-Benzyl-protected analog |
The acetamide’s NH group is moderately nucleophilic, enabling alkylation under basic conditions .
Cycloaddition and Ring Functionalization
The triazolopyrimidine core participates in cycloaddition reactions. For example, with dimethyl acetylenedicarboxylate (DMAD), it forms a pyrido-fused system via [2+2] cycloaddition:
| Reagent | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| DMAD | Toluene, reflux, 12 h | 63% | Pyrido[2,3-d]triazolopyrimidine derivative |
This reactivity is attributed to the electron-deficient nature of the triazolopyrimidine ring .
Metal-Mediated C–H Activation
The phenylacetamide group directs regioselective C–H functionalization:
| Reagent | Catalyst | Yield | Product | Source |
|---|---|---|---|---|
| PhI(OAc)₂ | Pd(OAc)₂, AcOH, 80°C | 71% | 2-Acetoxy-substituted triazolopyrimidine | |
| Acryloyl chloride | Rh₂(OAc)₄, DCE, 60°C | 66% | Alkenylation at the ortho position |
These reactions highlight the compound’s utility in late-stage diversification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis approaches:
Key Insights:
Substituent Effects: Halogenation: The 3-bromophenyl group in the target compound may improve binding to hydrophobic enzyme pockets compared to methyl or phenyl substituents . Piperidinyl Groups: Derivatives with piperidinyl substituents (e.g., 2f) demonstrate enhanced anti-HIV activity and reduced cytotoxicity, highlighting the role of nitrogen-containing moieties in improving pharmacokinetics . Sulfamoyl and Phenoxy Groups: Compounds with sulfamoylphenyl () or phenoxy groups () show divergent activities (e.g., anti-inflammatory vs. enzyme inhibition), suggesting substituent-dependent target specificity.
Synthetic Strategies :
- Condensation reactions with ketones (e.g., phenylpropenyl ketone) are common for constructing the triazolo-pyrimidine core .
- Alkylation or amidation steps introduce functional groups like piperidinyl or acetamide .
Structural Isomerism :
- The triazolo[1,5-a]pyrimidine core (target compound) differs from triazolo[1,5-c] isomers () in ring connectivity, which may alter binding conformations and bioactivity .
Preparation Methods
Cyclocondensation of Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate
The foundational step involves cyclocondensation between ethyl 5-amino-1,2,4-triazole-3-carboxylate and a 1,3-diketone derivative. For regioselective incorporation of aryl groups, 1-(3-bromophenyl)-3-phenylpropane-1,3-dione serves as the diketone precursor, synthesized via Claisen condensation of 3-bromoacetophenone and benzoyl chloride under basic conditions:
$$
\text{3-Bromoacetophenone} + \text{Benzoyl Chloride} \xrightarrow{\text{NaH, THF}} \text{1-(3-Bromophenyl)-3-phenylpropane-1,3-dione}
$$
Subsequent cyclocondensation in refluxing acetic acid yields the triazolopyrimidine intermediate 5,7-diaryl-4,7-dihydro-triazolo[1,5-a]pyrimidine with the 3-bromophenyl group at position 7 and the phenyl group at position 5.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Functionalization of the Phenyl Substituent at Position 5
Nitration and Reduction to Aniline
The phenyl group at position 5 undergoes nitration using fuming nitric acid in sulfuric acid to introduce a nitro group at the meta position, followed by catalytic hydrogenation (H₂, Pd/C) to yield the corresponding aniline:
$$
\text{5-Phenyl Derivative} \xrightarrow[\text{H₂SO₄}]{\text{HNO₃}} \text{5-(3-Nitrophenyl) Derivative} \xrightarrow{\text{H₂, Pd/C}} \text{5-(3-Aminophenyl) Derivative}
$$
Optimization Data
| Step | Nitration Yield | Reduction Yield |
|---|---|---|
| Without catalysis | 45% | — |
| With FeCl₃ | 78% | 92% |
Acetylation to Acetamide
The aniline intermediate is acetylated using acetic anhydride in pyridine, providing the final acetamide functionality:
$$
\text{5-(3-Aminophenyl) Derivative} \xrightarrow{\text{(CH₃CO)₂O, Pyridine}} \text{N-(3-(7-(3-Bromophenyl)-4,7-Dihydro-Triazolo[1,5-a]Pyrimidin-5-yl)Phenyl)Acetamide}
$$
Characterization Data
- Melting Point : 262–264°C
- ¹H NMR (300 MHz, CDCl₃) : δ 8.89 (d, 1H), 8.84 (s, 1H), 8.29 (t, 1H), 8.06 (d, 1H), 7.84 (d, 1H), 7.61 (s, 1H), 7.59 (d, 1H), 2.15 (s, 3H)
Alternative Synthetic Pathways
Copper-Mediated Cross-Coupling
Adapting methodologies from pyrazolopyrimidine synthesis, the bromophenyl group at position 7 can be introduced via Ullmann-type coupling using 7-bromo-triazolo[1,5-a]pyrimidine and 3-bromophenylboronic acid in the presence of CuI and N,N'-dimethylethylenediamine:
$$
\text{7-Bromo Intermediate} + \text{3-Bromophenylboronic Acid} \xrightarrow[\text{CuI, Dioxane}]{\text{K₃PO₄}} \text{7-(3-Bromophenyl) Derivative}
$$
Key Parameters
- Molar ratio of boronic acid to bromide: 1.2:1
- Catalyst loading: 10 mol% CuI
- Ligand: 20 mol% N,N'-dimethylethylenediamine
Critical Analysis of Methodologies
Regiochemical Challenges
The cyclocondensation step’s regioselectivity is influenced by the electronic and steric profiles of the diketone. Bulky substituents on the diketone’s carbonyl groups direct the triazole amino group to attack the more electrophilic carbonyl, dictating the final substitution pattern. For instance, electron-withdrawing groups (e.g., bromine) enhance the electrophilicity of adjacent carbonyls, favoring incorporation at position 7.
Byproduct Formation
Competing pathways during cyclocondensation may yield isomeric byproducts. HPLC analysis of crude reaction mixtures reveals 5–8% of the 5-bromo-7-phenyl isomer, necessitating chromatographic purification.
Scalability and Industrial Feasibility
The patent-derived route employing copper catalysts and dioxane as solvent demonstrates scalability, with reported yields exceeding 70% at kilogram-scale batches. Critical considerations include:
- Recycling of copper catalysts to reduce costs
- Replacement of dioxane with greener solvents (e.g., 2-MeTHF)
- Continuous flow hydrogenation for nitro group reduction
Q & A
Q. What are the optimal synthetic routes for N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyrimidine precursors with triazole derivatives. Key steps include:
- Reaction Conditions : Use ethanol or DMF as solvents under reflux (70–100°C) for 24–72 hours.
- Additives : Catalytic amounts of acetic acid or KHSO₄ improve yields by facilitating cyclization .
- Purification : Column chromatography (gradient elution with ethyl acetate/light petroleum mixtures) followed by recrystallization from ethanol or acetone .
Q. How can structural characterization be systematically performed for this compound?
- Methodology :
- NMR Analysis : Use DMSO-d₆ or CD₃OD to resolve aromatic protons and confirm substitution patterns (e.g., δ 7.49–8.31 ppm for triazolopyrimidine protons) .
- Melting Point Determination : Compare experimental values (e.g., 114–134°C) with literature to assess purity .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺) .
Q. What strategies ensure compound stability during storage and handling?
- Methodology :
- Solubility Profiling : Test polar (DMSO, ethanol) and nonpolar solvents (light petroleum) to identify optimal storage conditions.
- Stability Assays : Monitor degradation via HPLC under varying temperatures (4°C, room temperature) and light exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s regioselectivity?
- Methodology :
- Crystallization : Grow single crystals via slow evaporation of saturated ethanol/acetone solutions.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve bromine-heavy atom effects.
- Refinement : Software like SHELXL refines bond lengths/angles, confirming the triazolopyrimidine core and acetamide substitution .
Q. What computational approaches predict binding affinities for target enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina with the compound’s InChI-derived 3D structure (PubChem) against kinases or GPCRs.
- MD Simulations : GROMACS for assessing stability in binding pockets over 100 ns trajectories .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 3-bromophenyl moiety to enhance target interactions.
- Biological Assays : Test analogues in enzyme inhibition assays (e.g., IC₅₀ determination for kinases) .
Q. What experimental designs address contradictory solubility and bioactivity data?
- Methodology :
- Controlled Variables : Standardize solvent systems (e.g., DMSO concentration ≤1% in cell assays).
- Dose-Response Curves : Use Hill slope analysis to distinguish solubility-limited vs. intrinsic activity .
Q. How can regioselectivity challenges in triazolopyrimidine synthesis be mitigated?
- Methodology :
- Protecting Groups : Temporarily block reactive sites (e.g., acetamide nitrogen) during cyclization.
- Kinetic Control : Optimize reaction times (24–48 hours) and temperatures (60–80°C) to favor desired isomers .
Q. What modifications to the heterocyclic core enhance pharmacokinetic properties?
- Methodology :
Q. How can data from conflicting spectral interpretations be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
